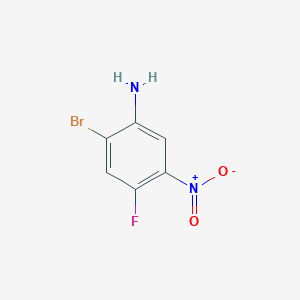

2-Bromo-4-fluoro-5-nitroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of halogenated nitroaniline derivatives is a topic of interest due to their applications in various fields, including the synthesis of dyes and biologically active compounds. For instance, the green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium is an example of an environmentally friendly approach to synthesizing such compounds . Similarly, the synthesis of 2-Bromo-6-Fluorotoluene from 2-Amino-6-nitrotoluene through a series of reactions including diazonium salt substitution, reduction, and Schiemann reaction, indicates a method that could potentially be adapted for the synthesis of 2-Bromo-4-fluoro-5-nitroaniline .

Molecular Structure Analysis

The molecular structure of halogenated nitroaniline compounds can be complex, as seen in the study of a Schiff-base molecule, where spectroscopic and electronic properties were investigated using both experimental and theoretical methods . The crystal structure of a complex containing 2-methyl-4-nitroaniline also provides insights into how nitroaniline molecules can interact with other molecular entities .

Chemical Reactions Analysis

The chemical reactivity of halogenated nitroanilines can be inferred from studies on similar compounds. For example, the nitrosation of 2-aryl-1-bromo-1-fluorocyclopropanes with nitrosonium tetrafluoroborate leading to the synthesis of isoxazolines demonstrates the potential for halogenated nitroanilines to participate in the formation of heterocyclic compounds . Additionally, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one from 4-bromo-2-fluoroaniline through a multi-step process including nitration, chlorination, and condensation, shows the versatility of halogenated anilines in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated nitroanilines can be quite diverse. The synthesis and characterization of a Schiff base compound through a green grinding method, which showed considerable urease inhibitory activity, suggests that halogenated nitroanilines could have significant biological activities . The practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, highlights the importance of these compounds in pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

-

Synthesis of Reagents

-

Modification of Carbon Nanotubes

-

Pharmacokinetics

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Eigenschaften

IUPAC Name |

2-bromo-4-fluoro-5-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVOIJABNHHFIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591664 |

Source

|

| Record name | 2-Bromo-4-fluoro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-fluoro-5-nitroaniline | |

CAS RN |

346433-97-4 |

Source

|

| Record name | 2-Bromo-4-fluoro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,3'-Bipyridin]-5-amine](/img/structure/B1289392.png)

![1-Butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B1289429.png)